molecular formula C14H25BN2O2 B1302235 1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 777063-41-9

1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1302235
CAS RN: 777063-41-9
M. Wt: 264.17 g/mol
InChI Key: YFNOUGJZNHTYAD-UHFFFAOYSA-N
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Description

“1-Isopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C14H25BN2O2 . It has an average mass of 264.172 Da and a monoisotopic mass of 264.200897 Da .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are primarily used in the field of organic synthesis and molecular structure analysis. For instance, studies have focused on the synthesis and characterization of similar compounds through various spectroscopic techniques like FT-IR, NMR, and MS, complemented by single crystal X-ray diffraction. These methods confirm the molecular structures of the compounds and provide insights into their physicochemical properties (Liao et al., 2022); (Yang et al., 2021).

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have been utilized as intermediates for the synthesis of biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative, is an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016).

Polymer Science

In polymer science, compounds containing the 1,3,2-dioxaborolane group have been used in the synthesis of deeply colored polymers with potential applications in materials science. For example, a study by Welterlich et al. (2012) describes the synthesis of polymers containing isoDPP units with these groups, showing the versatility of this compound in creating new polymeric materials (Welterlich, Charov, & Tieke, 2012).

Photoluminescent Properties

Furthermore, some derivatives have been explored for their photoluminescent properties. Cheon et al. (2005) synthesized fluorene copolymers bearing DCM pendants using a palladium-catalyzed Suzuki coupling reaction, highlighting the potential use of such compounds in optoelectronic applications (Cheon et al., 2005).

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

It’s known that boronic acids and their esters, like this compound, can undergo protodeboronation . Protodeboronation is a process where boronic esters lose their boron group, which can then interact with other molecules in the system .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The protodeboronation of boronic esters, a process this compound can undergo, has been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .

properties

IUPAC Name

1-(3-methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BN2O2/c1-11(2)7-8-17-10-12(9-16-17)15-18-13(3,4)14(5,6)19-15/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNOUGJZNHTYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374929
Record name 1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

777063-41-9
Record name 1-(3-Methylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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